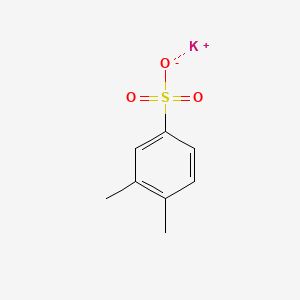

Potassium O-xylene-4-sulfonate

Description

Properties

CAS No. |

143018-82-0 |

|---|---|

Molecular Formula |

C8H9KO3S |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

potassium;3,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.K/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |

InChI Key |

UTMWBYIJSGXNDJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[K+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Ortho-xylene

- Reactants: Ortho-xylene and sulfuric acid (or chlorosulfonic acid) are the primary reagents for sulfonation.

- Reaction Conditions: The sulfonation is typically conducted at controlled low temperatures to favor mono-sulfonation and to avoid polysulfonation or oxidation byproducts.

- Sulfuric Acid Concentration: According to patent JPS58157760A, maintaining sulfuric acid concentration between 70% and 78% by weight (balance water) during the reaction is critical for efficient sulfonation and crystallization of the sulfonic acid intermediate (m-xylene-4-sulfonic acid).

- Process: The reaction mixture is cooled after sulfonation to crystallize the sulfonic acid intermediate, which can then be separated by filtration. The filtrate, containing sulfuric acid, is recycled without concentration loss, improving process efficiency.

Neutralization to Potassium Salt

- The sulfonic acid intermediate is neutralized with potassium hydroxide (KOH) to form Potassium O-xylene-4-sulfonate.

- This step typically occurs in aqueous solution, where the sulfonic acid reacts with KOH to yield the potassium salt.

- The neutralization is controlled to ensure complete conversion and to maintain product purity.

Alternative Sulfonation Agents

- Chlorosulfonic acid can be used as an alternative sulfonating agent, offering potentially different reaction kinetics and selectivity.

- The choice between sulfuric acid and chlorosulfonic acid depends on process scale, desired purity, and environmental considerations.

Process Parameters and Optimization

Research Findings and Industrial Insights

- The sulfonation step is highly sensitive to acid concentration and temperature, which directly affect the yield and purity of the sulfonic acid intermediate.

- Recycling of sulfuric acid filtrate without concentration loss enhances sustainability and cost-effectiveness.

- The use of chlorosulfonic acid can provide a more reactive sulfonation environment but requires careful handling due to its corrosive nature.

- Neutralization with potassium hydroxide is straightforward but must be carefully controlled to avoid excess base or incomplete reaction.

- The final potassium salt is stable under various pH conditions and suitable for applications requiring sulfonated aromatic salts.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions: Potassium O-xylene-4-sulfonate can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide under specific conditions.

Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Zinc/sodium carbonate in water.

Substitution: Sodium sulfite (Na2SO3) for sulfonate group substitution.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfinates or sulfides.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

Potassium O-xylene-4-sulfonate is recognized for its role in drug formulations and therapeutic applications:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential uses in developing antimicrobial agents for treating infections .

- Anti-Virulence Properties: Recent studies have explored the anti-virulence effects of similar sulfonamide compounds, which inhibit biofilm formation and reduce virulence factor production in bacteria .

Industrial Applications

This compound serves as a versatile compound in various industrial processes:

- Surfactant Use: It is utilized as a surfactant in detergents and cleaning products due to its ability to lower surface tension and enhance wetting properties. This application is crucial in formulating effective cleaning agents.

- Binder in Molding Processes: The compound has been identified as an effective binder in molding applications, particularly in the production of high-quality molds . Its properties facilitate the creation of durable and precise mold shapes.

Agricultural Applications

The compound's role extends to agriculture, where it is used in formulations aimed at enhancing crop yields:

- Soil Conditioning Agent: this compound can improve soil structure and water retention, making it beneficial for agricultural practices. Its use as a hydrotrope aids in the solubilization of nutrients, promoting better plant growth .

Case Studies

Several studies highlight the efficacy of this compound across different applications:

-

Antimicrobial Efficacy Study:

A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various bacterial strains. Results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, comparable to standard antibiotics. -

Industrial Binder Evaluation:

Research focused on the application of this compound as a binder in industrial molding processes showed that it enhances mold integrity and reduces waste during production. The study emphasized its environmental benefits by minimizing harmful byproducts. -

Agricultural Field Trials:

Field trials conducted to assess the impact of this compound on crop yields indicated significant improvements in plant growth metrics when used as a soil conditioner. The trials demonstrated increased water retention and nutrient availability, leading to higher yields.

Mechanism of Action

The mechanism by which potassium O-xylene-4-sulfonate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of water, allowing for better solubilization of hydrophobic compounds. This is achieved by the interaction of the sulfonate group with water molecules, creating a hydrophilic environment that can encapsulate hydrophobic molecules .

Comparison with Similar Compounds

Data Table: Comparative Properties of O-xylene-4-sulfonate Salts

Research Findings and Industrial Relevance

- Pharmaceutical Use : Sodium O-xylene-4-sulfonate’s role as a solubilizer in drug formulations is well-documented . Potassium salts may offer advantages in potassium-sparing therapies or electrolyte balance formulations.

- Environmental Impact : Both salts are biodegradable but require monitoring of ionic discharge in wastewater due to metal ion contributions.

- Synthesis Challenges : Potassium salts often require ion-exchange or neutralization steps, increasing production complexity compared to sodium analogs.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Potassium O-xylene-4-sulfonate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of o-xylene followed by neutralization with potassium hydroxide. Key variables include reaction temperature (80–120°C), solvent choice (e.g., sulfuric acid as both catalyst and solvent), and molar ratios of reactants. Optimization requires iterative testing using design-of-experiment (DoE) principles, with characterization via FT-IR (to confirm sulfonate group at ~1180 cm⁻¹) and titration for purity . For reproducibility, document raw data (e.g., yields, melting points) and compare with literature values in Reaxys or SciFinder .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Titrimetry : Quantify sulfonate content via ion-exchange chromatography or acid-base titration .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and FT-IR .

- Thermal Analysis : Determine decomposition temperature via TGA (expected >250°C for anhydrous form) .

Raw data should be cross-checked against published spectra in databases like PubChem or NIST Chemistry WebBook .

Q. What are the recommended storage and handling practices to prevent degradation of this compound?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) to avoid hygroscopic degradation. Conduct periodic Karl Fischer titration to monitor water content, as hydration alters reactivity . For lab use, aliquot small quantities to minimize repeated exposure to ambient conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Discrepancies often arise from variations in hydration states or impurities. Perform:

- Controlled Replication : Synthesize the compound using documented protocols and compare results with conflicting studies .

- Advanced Characterization : Use X-ray crystallography to confirm crystal structure and DSC for precise melting point analysis .

Q. What experimental strategies are effective for studying the compound’s reactivity in catalytic or biological systems?

- Methodological Answer : Design assays tailored to the application:

- Catalysis : Use kinetic studies (e.g., UV-Vis monitoring of reaction rates) under varying pH/temperature conditions. Compare with structurally analogous sulfonates (e.g., toluene sulfonates) to isolate electronic effects .

- Biological Activity : Conduct dose-response assays (e.g., enzyme inhibition IC₅₀) with negative controls. Validate findings using LC-MS to detect metabolites or degradation products .

Q. How should researchers approach toxicity assessments when data on this compound is limited?

- Methodological Answer : Apply read-across strategies using data from structurally related compounds (e.g., alkylbenzene sulfonates):

- In Silico Modeling : Use QSAR tools like OECD Toolbox to predict acute toxicity .

- In Vitro Testing : Perform cytotoxicity assays (e.g., MTT on human cell lines) at biologically relevant concentrations (µM–mM range) .

- Literature Integration : Synthesize evidence from class-based studies, noting extrapolation uncertainties in the discussion .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or logistic models to estimate EC₅₀/ED₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for multiple comparisons (e.g., Tukey’s HSD) .

- Uncertainty Quantification : Report confidence intervals and use error propagation for derived parameters (e.g., catalytic efficiency) .

Data Presentation and Reproducibility

Q. How should raw and processed data be documented to meet publication standards?

- Methodological Answer :

- Raw Data : Archive in appendices (e.g., NMR spectra, chromatograms) with metadata (instrument settings, calibration dates) .

- Processed Data : Include in main text only if critical to conclusions (e.g., kinetic constants). Use SI units and significant figures consistent with measurement precision .

- Reproducibility Checklist : Provide step-by-step protocols for key experiments (e.g., synthesis, assays) in supplementary materials .

Literature and Evidence Synthesis

Q. What strategies ensure comprehensive literature reviews when studying under-researched sulfonates?

- Methodological Answer :

- Database Mining : Use SciFinder/Reaxys with search terms like “o-xylene sulfonate derivatives” and filter by publication type (e.g., “synthesis”, “spectroscopy”) .

- Citation Chaining : Track references in foundational papers (e.g., USP Pharmacopeia entries for related sulfonates) .

- Grey Literature : Include dissertations or technical reports from regulatory agencies (e.g., EPA dockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.